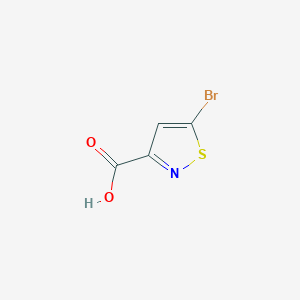

5-Bromo-isothiazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNLXTLLKYNGSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4576-89-0 | |

| Record name | 5-bromo-1,2-thiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 5 Bromo Isothiazole 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a classic functional handle for a variety of chemical modifications, including the formation of esters and amides, or its removal through decarboxylation.

Esterification Reactions

Esterification of 5-bromo-isothiazole-3-carboxylic acid can be achieved through several standard methods. One common and mild procedure is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is highly efficient for forming esters from carboxylic acids and alcohols, even with sterically hindered substrates, and proceeds at room temperature, which helps to prevent side reactions. The reaction involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the alcohol.

Another effective method involves catalysis by N-bromosuccinimide (NBS). This metal-free approach can be performed under neat conditions or in a suitable solvent, offering a simple and environmentally friendly alternative for the synthesis of various esters. The reaction of the carboxylic acid with an alcohol in the presence of a catalytic amount of NBS at elevated temperatures (e.g., 70 °C) can lead to high yields of the corresponding ester.

| Method | Reagents | Typical Conditions | Advantages |

| Steglich Esterification | Alcohol, DCC, DMAP | CH₂Cl₂, Room Temperature | Mild conditions, high yields, suitable for sterically hindered substrates. |

| NBS Catalysis | Alcohol, NBS (catalytic) | Neat or solvent, 70 °C | Metal-free, simple procedure, high yields. |

Amidation Reactions

The synthesis of amides from this compound is a crucial transformation for creating compounds with potential biological activity. Direct amidation can be accomplished using various coupling agents that activate the carboxylic acid for nucleophilic attack by an amine. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) are effective for this purpose. This method is generally rapid and provides high yields of the desired amide. mdpi.com

Alternatively, boronic acid derivatives can serve as catalysts for direct amidation. For instance, 5-methoxy-2-iodophenylboronic acid (MIBA) has been shown to be a highly active catalyst for the amidation of carboxylic acids with amines at room temperature in the presence of molecular sieves to remove the water byproduct. mdpi.com Photocatalyzed amidation strategies have also been developed, offering a green and efficient route to amide bond formation under visible light. nih.gov

| Method | Reagents | Typical Conditions | Key Features |

| Coupling Agent | Amine, HBTU, Hünig's base | Organic solvent (e.g., DMF) | Rapid reactions, high yields, broad substrate scope. mdpi.com |

| Boronic Acid Catalysis | Amine, MIBA (catalyst), Molecular Sieves | Organic solvent, Room Temperature | Mild conditions, catalytic, high functional group tolerance. mdpi.com |

| Photocatalysis | Tertiary Amine, Photocatalyst | DMSO, Visible light | Green chemistry, C-N bond cleavage pathway. nih.gov |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxylic acid group, can be a useful strategy for synthesizing 5-bromoisothiazole (B42996). This transformation is particularly relevant for heteroaromatic carboxylic acids. A patented method describes the decarboxylation of heterocyclic carboxylic acids by heating them in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of an organic acid catalyst. nih.gov The reaction temperatures typically range from 85 to 150 °C. This process yields the corresponding debrominated heterocycle, in this case, 5-bromoisothiazole, which can be a valuable intermediate for further functionalization.

| Reactant | Product | Conditions |

| This compound | 5-Bromoisothiazole | Organic acid catalyst, DMF, 85-150 °C nih.gov |

Reactions Involving the Bromine Substituent

The bromine atom at the 5-position of the isothiazole (B42339) ring is a key site for diversification, enabling both nucleophilic substitution and a variety of powerful cross-coupling reactions for the formation of new carbon-carbon bonds.

Nucleophilic Substitution Reactions (e.g., with O-, N-, S-nucleophiles)

The isothiazole ring is an electron-deficient heterocycle, which can facilitate nucleophilic aromatic substitution (SNAr) at the halogenated positions. The reactivity of 5-bromoisothiazole towards nucleophiles is enhanced by the electron-withdrawing nature of the heterocyclic ring itself and potentially the carboxylic acid group at the C3 position.

S-Nucleophiles : Reactions of halo-isothiazoles with sulfur nucleophiles, such as thiols or their corresponding thiolates, are known to proceed to give thioether derivatives. For instance, the reaction of a 5-bromoisothiazole derivative with a source of nucleophilic sulfur can lead to the displacement of the bromide. nih.gov In a related example, 3,5-dibromoisothiazole-4-carbonitrile reacts with sodium thiocyanate, leading to a product derived from the displacement of the 5-bromide. nih.gov Generally, SNAr reactions between heteroaryl halides and thiols can be carried out smoothly in a polar aprotic solvent like DMAc with a base such as K₂CO₃. rsc.org

N-Nucleophiles : Amines can act as effective nucleophiles in SNAr reactions with activated heteroaryl halides. The reaction of this compound with various primary or secondary amines, often heated in a suitable solvent, is expected to yield the corresponding 5-amino-isothiazole derivatives. The kinetics of such substitutions on similar nitro-substituted bromothiophenes with amines like piperidine (B6355638) and morpholine (B109124) have been studied, showing that the reaction proceeds effectively. libretexts.org

O-Nucleophiles : Oxygen nucleophiles, such as alkoxides or phenoxides, can also displace the bromine atom on an activated isothiazole ring. These reactions are typically carried out in the presence of a strong base to generate the nucleophilic alkoxide or phenoxide, which then attacks the C5 position of the isothiazole ring, leading to the formation of the corresponding ether.

| Nucleophile Type | Example Nucleophile | Product Type | General Conditions |

| Sulfur (S) | Thiolates (RS⁻) | 5-Thioether-isothiazole | K₂CO₃, DMAc rsc.org |

| Nitrogen (N) | Amines (R₂NH) | 5-Amino-isothiazole | Heat, suitable solvent libretexts.org |

| Oxygen (O) | Alkoxides (RO⁻) | 5-Alkoxy-isothiazole | Strong base (e.g., NaH), solvent (e.g., DMF) |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are highly applicable to bromo-heterocycles like this compound or its derivatives (e.g., esters). These reactions allow for the introduction of a wide variety of aryl, vinyl, and alkynyl substituents.

Suzuki Coupling : The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide. mdpi.com For a 5-bromoisothiazole derivative, this reaction would be performed in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like K₂CO₃ in a solvent mixture like dimethoxyethane. rsc.org This allows for the synthesis of 5-aryl or 5-heteroaryl isothiazoles. rsc.orgthieme-connect.com

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. A typical system for coupling a 5-bromoisothiazole would involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a copper salt such as CuI, and an amine base (e.g., triethylamine) in a solvent like NMP or THF. nih.gov This reaction is highly effective for synthesizing 5-alkynylisothiazoles.

Heck Reaction : The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. The reaction is catalyzed by a palladium complex, often Pd(OAc)₂, in the presence of a base. For a 5-bromoisothiazole substrate, coupling with an alkene like styrene (B11656) or an acrylate (B77674) would typically be carried out at elevated temperatures (e.g., 80-120 °C) to yield the corresponding 5-vinylisothiazole derivative. nih.gov

| Reaction | Coupling Partner | Catalyst System | Typical Base | Product |

| Suzuki | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | 5-Aryl-isothiazole rsc.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | 5-Alkynyl-isothiazole nih.gov |

| Heck | Alkene | Pd(OAc)₂ / Ligand | K₂CO₃, Et₃N | 5-Vinyl-isothiazole nih.gov |

Reactivity of the Isothiazole Ring System

The isothiazole ring is an electron-deficient aromatic system. This inherent electronic nature, combined with the presence of two strong electron-withdrawing groups—a bromine atom at the C5 position and a carboxylic acid group at the C3 position—profoundly influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution is a class of reactions in which an atom, usually hydrogen, on an aromatic ring is replaced by an electrophile. The isothiazole ring itself is generally resistant to electrophilic attack due to the electron-withdrawing effect of the heteroatoms, which deactivates the ring system compared to benzene.

In the case of this compound, the ring is further deactivated by two powerful electron-withdrawing substituents:

Carboxylic Acid Group (-COOH) at C3: This group is strongly deactivating and acts as a meta-director in typical aromatic systems.

Bromo Group (-Br) at C5: This group is also deactivating (via induction) but is typically an ortho, para-director.

The only available position for substitution on the isothiazole core is the C4 carbon. However, this position is electronically deactivated by both the adjacent carboxylic acid and the bromo substituent. The cumulative deactivating effect of the heterocyclic ring and the two substituents makes electrophilic substitution at the C4 position exceedingly difficult. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the isothiazole core of this specific molecule are not commonly reported and would require exceptionally harsh conditions, likely leading to decomposition. No research findings detailing successful electrophilic aromatic substitution on the core of this compound have been prominently documented.

In contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAAr). This reactivity is enhanced by the presence of the electron-withdrawing carboxylic acid group and the fact that the bromine atom at the C5 position is a competent leaving group.

Research on related halogenated isothiazoles demonstrates that the C5 position is more active towards nucleophilic substitution than the C3 position. thieme-connect.com The reaction proceeds via a Meisenheimer-like intermediate, a resonance-stabilized anion whose negative charge is delocalized across the isothiazole ring and the carboxyl group. This stabilization lowers the activation energy for the reaction.

A variety of nucleophiles can displace the C5 bromide, leading to a range of 5-substituted-isothiazole-3-carboxylic acids. While specific studies on this compound are limited, the reactivity pattern is well-established for similar substrates.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 5-Halo-isothiazole Scaffolds

| Nucleophile | Reagent Example | Product Type | Reference Reaction Principle |

| Alkoxide | Sodium Methoxide (NaOMe) | 5-Alkoxy-isothiazole | SNAAr |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-Arylthio-isothiazole | SNAAr |

| Amine | Piperidine, Morpholine | 5-Amino-isothiazole | SNAAr |

| Cyanide | Sodium Cyanide (NaCN) | 5-Cyano-isothiazole | SNAAr |

These transformations showcase the potential to introduce diverse functional groups at the C5 position, significantly altering the molecule's chemical and physical properties.

Synthesis of Advanced Isothiazole Scaffolds and Congeners utilizing this compound as a Building Block

The true synthetic power of this compound lies in its application as a bifunctional building block for constructing more complex molecular architectures. The C5-bromo substituent serves as a versatile handle for modern cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. These reactions, typically catalyzed by palladium complexes, enable the connection of the isothiazole core to a wide array of other molecular fragments. beilstein-archives.orgnih.gov

Common cross-coupling strategies include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a C-C bond, yielding 5-aryl-isothiazole derivatives. nih.gov

Heck-Mizoroki Reaction: Coupling with an alkene to introduce a vinyl group at the C5 position. organic-chemistry.org

Sonogashira-Hagihara Coupling: Reaction with a terminal alkyne to form a C-C triple bond, leading to 5-alkynyl-isothiazoles.

Stille Coupling: Coupling with an organostannane reagent.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions provide a modular approach to synthesizing libraries of isothiazole derivatives for screening in drug discovery or for the development of new organic materials. The carboxylic acid at C3 can be retained, modified (e.g., to an ester or amide) before or after the coupling reaction, or used as a secondary reaction site, further expanding the synthetic possibilities.

Table 2: Potential Cross-Coupling Reactions for Derivatization of this compound

| Reaction Name | Coupling Partner | Catalyst/Base Example | Resulting Scaffold |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Phenyl-isothiazole-3-carboxylic acid |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 5-Styryl-isothiazole-3-carboxylic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-(Phenylethynyl)isothiazole-3-carboxylic acid |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / Cs₂CO₃ | 5-(Phenylamino)isothiazole-3-carboxylic acid |

Through the strategic application of these modern synthetic methods, this compound serves as a robust and versatile platform for the generation of novel and complex isothiazole-containing molecules.

Spectroscopic Characterization and Structural Elucidation of Isothiazole Carboxylic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of an isothiazole (B42339) carboxylic acid, the chemical shifts of the protons provide crucial information about their electronic environment. The acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-13 ppm, due to deshielding and hydrogen bonding. libretexts.org The protons attached to the isothiazole ring appear in the aromatic region, with their exact chemical shifts influenced by the positions of the substituents.

For the isomeric compound, 3-Bromoisothiazole-5-carboxylic acid, the single proton on the isothiazole ring is observed, though the specific chemical shift is not detailed in the provided information. mdpi.com For 5-Bromo-isothiazole-3-carboxylic acid, a single proton signal is expected for the hydrogen at the C4 position of the isothiazole ring. Its chemical shift would be influenced by the adjacent sulfur atom and the bromine atom at the C5 position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. libretexts.org The carbons of the isothiazole ring will have distinct chemical shifts based on their substitution and position within the heterocyclic ring.

For the related compound, 3-Bromoisothiazole-5-carboxylic acid, the ¹³C NMR spectrum shows the presence of one CH resonance and three quaternary carbon resonances. mdpi.com In the case of this compound, one would expect to see signals corresponding to the carboxylic acid carbon, the C3, C4, and C5 carbons of the isothiazole ring. The carbon bearing the bromine atom (C5) and the carbon attached to the carboxylic acid (C3) would appear as quaternary carbons, while the C4 carbon would be a CH resonance. The precise chemical shifts would be influenced by the electronegativity of the bromine, nitrogen, and sulfur atoms. For instance, in a related derivative, the carbonyl carbon of a carboxylic acid was observed at 163.1 ppm. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 10-13 (broad singlet) | 160-185 |

| H4 | Aromatic region | ~120-140 |

| C3 | - | Quaternary |

| C5 | - | Quaternary |

Note: The data in this table is based on general spectroscopic principles and data from related compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. orgchemboulder.com A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the range of 1690-1760 cm⁻¹. orgchemboulder.com For the isomer 3-Bromoisothiazole-5-carboxylic acid, a broad O-H stretch was observed at 2874–2515 cm⁻¹ and a strong C=O stretch at 1719 cm⁻¹. mdpi.com The spectrum would also feature C-Br, C-N, and C-S stretching vibrations, as well as vibrations associated with the isothiazole ring.

Raman Spectroscopy

Table 2: Key IR Absorption Bands for Isothiazole Carboxylic Acids

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1690-1760 (strong) |

| Isothiazole Ring | C=N, C=C stretches | ~1400-1600 |

| Carbon-Bromine | C-Br stretch | ~500-600 |

Note: The data in this table is based on general spectroscopic principles and data from related compounds. mdpi.comorgchemboulder.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₄H₂BrNO₂S), the expected molecular weight is approximately 207.9 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected, along with a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M⁺+2). For the isomer 3-Bromoisothiazole-5-carboxylic acid, a molecular ion (MH⁺) peak was observed at m/z 208, with a corresponding MH⁺+2 isotope peak at m/z 210, confirming the presence of one bromine atom. mdpi.com

Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). The fragmentation of the isothiazole ring would also produce characteristic fragment ions.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Comment |

|---|---|---|---|

| [M]⁺ | ~207 | ~209 | Molecular ion |

| [M+H]⁺ | ~208 | ~210 | Protonated molecular ion |

| [M-OH]⁺ | ~190 | ~192 | Loss of hydroxyl radical |

| [M-COOH]⁺ | ~162 | ~164 | Loss of carboxyl radical |

Note: The m/z values are approximate and depend on the exact mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is indicative of the extent of conjugation in the molecule.

For the related compound 3-Bromoisothiazole-5-carboxylic acid, UV-vis spectroscopy in dichloromethane (B109758) showed a λ_max at 284 nm, which supports the presence of the intact isothiazole ring. mdpi.com A similar absorption profile would be expected for this compound, as the core chromophore, the isothiazole ring, is the same. The position of the substituents may cause a slight shift in the λ_max.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not available in the provided search results, a study of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid revealed an interplay of O-H···N and C-H···O hydrogen bonds that connect the molecules to form polymeric chains. nih.gov It is highly probable that in the solid state, this compound would also exhibit intermolecular hydrogen bonding between the carboxylic acid group of one molecule and the nitrogen atom of the isothiazole ring of a neighboring molecule, forming dimers or extended chain structures. Such analysis would confirm the planar structure of the isothiazole ring and provide precise measurements of the C-Br, C-S, C-N, and carboxylic acid group bond parameters.

Advanced Spectroscopic Techniques for Isothiazole Carboxylic Acid Characterization

Beyond the standard spectroscopic methods, advanced techniques can provide more detailed structural information. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign proton and carbon signals and to establish connectivity within the molecule. For complex molecules, these techniques are invaluable for complete structural elucidation. Additionally, computational methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) and compare them with experimental data to confirm the proposed structure. scielo.org.za

Theoretical and Computational Investigations of 5 Bromo Isothiazole 3 Carboxylic Acid

Quantum Chemical Studies (e.g., DFT, TD-DFT) for Electronic Structure and Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. DFT methods provide a balance between accuracy and computational cost, making them ideal for studying molecules like 5-Bromo-isothiazole-3-carboxylic acid. Time-Dependent DFT (TD-DFT) is an extension used to investigate excited-state properties. researchgate.netdergipark.org.tr

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, a key structural feature is the orientation of the carboxylic acid group relative to the isothiazole (B42339) ring.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. dergipark.org.tr For this compound, rotation around the C3-C(OOH) single bond is of primary interest. DFT calculations can map the potential energy surface of this rotation to identify the most stable conformers. Studies on similar molecules, such as thiazole-5-carboxylic acid, have shown that conformers where the carboxylic acid group is planar with the ring are often the most stable, though non-planar arrangements can also exist. dergipark.org.trdergipark.org.tr The planarity is influenced by factors like intramolecular hydrogen bonding and steric hindrance.

A geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer. dergipark.org.trresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data) (Note: This table is illustrative of the type of data obtained from DFT calculations and does not represent experimentally verified values.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C3-C(OOH) | 1.48 |

| C5-Br | 1.89 | |

| C=O | 1.21 | |

| O-H | 0.97 | |

| **Bond Angles (°) ** | N-C3-C(OOH) | 118.5 |

| C4-C5-Br | 125.0 | |

| C-O-H | 106.5 |

| Dihedral Angles (°) | N-C3-C-O | 180.0 (planar) or ~0.0 (planar) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. niscpr.res.in

For this compound, the HOMO is expected to be distributed over the electron-rich isothiazole ring and the bromine atom, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group and the C=N bond. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. From the HOMO and LUMO energies, important global reactivity descriptors such as chemical hardness (η), electronic chemical potential (µ), and global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. semanticscholar.orgnih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties (Illustrative Data) (Note: Values are hypothetical and for illustrative purposes only.)

| Property | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 |

The distribution of electron density within a molecule is fundamental to its reactivity, polarity, and intermolecular interactions. Mulliken population analysis is a common method used in computational chemistry to assign partial atomic charges to each atom in a molecule. researchgate.net These charges help identify electrophilic (electron-deficient) and nucleophilic (electron-rich) sites. niscpr.res.in

In this compound, the electronegative nitrogen, oxygen, and bromine atoms are expected to carry negative partial charges, making them potential sites for interaction with electrophiles. Conversely, the carbon atoms, particularly the carbonyl carbon and the carbons attached to the electronegative atoms (C3 and C5), are expected to have positive partial charges, marking them as likely targets for nucleophilic attack. irjweb.com A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations to visually represent the charge distribution, with red areas indicating negative potential (nucleophilic) and blue areas indicating positive potential (electrophilic). irjweb.com

Table 3: Illustrative Mulliken Atomic Charges (Illustrative Data) (Note: Values are hypothetical and for illustrative purposes only.)

| Atom | Illustrative Charge (a.u.) |

|---|---|

| N | -0.45 |

| S | +0.20 |

| C3 | +0.35 |

| C4 | -0.10 |

| C5 | +0.05 |

| Br | -0.15 |

| C (carbonyl) | +0.55 |

| O (carbonyl) | -0.50 |

| O (hydroxyl) | -0.48 |

Spectroscopic Property Prediction through Computational Methods

Computational methods are highly effective in predicting various spectroscopic properties, which can be used to interpret experimental data or to characterize a molecule for which no experimental spectra are available. Using the optimized geometry from DFT calculations, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations help in assigning specific vibrational modes to the observed experimental peaks. For this compound, characteristic frequencies for the C=O and O-H stretching of the carboxylic acid, C-Br stretching, and various ring vibrations would be predicted.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Visible spectrum. orientjchem.org These calculations can predict the maximum absorption wavelength (λmax) and provide insight into the nature of the electronic transitions, such as n→π* or π→π* transitions, within the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical methods are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, often in the presence of a solvent. biointerfaceresearch.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov

For this compound, an MD simulation in a solvent like water could be used to study the flexibility of the carboxylic acid group and its preferred orientations in an aqueous environment. nih.gov It would also provide detailed information on the formation and lifetime of hydrogen bonds between the carboxylic acid group (both as a donor and acceptor) and surrounding water molecules. This is crucial for understanding the molecule's solubility and how it interacts in a biological context.

Computational Approaches to Reaction Mechanism and Regioselectivity

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the energies of transition states (the energy barriers of the reaction) and any intermediates. rsc.org

For this compound, computational methods could be used to study various reactions. For example, the mechanism of a nucleophilic aromatic substitution at the C5 position, displacing the bromine, could be investigated. Calculations would determine the activation energy for different nucleophiles and predict whether the reaction proceeds via an addition-elimination or other mechanism. Similarly, reactions involving the carboxylic acid group, such as esterification or amide formation, can be modeled to understand their kinetics and thermodynamics, providing insights that are essential for synthetic planning.

Research Applications of 5 Bromo Isothiazole 3 Carboxylic Acid and Its Derivatives Excluding Clinical Human Trials

Applications in Medicinal Chemistry Research and Drug Design Principles (Pre-clinical Focus)

5-Bromo-isothiazole-3-carboxylic acid serves as a valuable starting material and structural motif in medicinal chemistry for the development of novel therapeutic agents. The isothiazole (B42339) ring, a five-membered heterocyclic compound containing sulfur and nitrogen, is of significant interest due to its diverse biological activities. ontosight.ai The bromine atom and the carboxylic acid group on the isothiazole core provide reactive handles for synthetic modifications, allowing for the creation of a wide array of derivatives with potential pharmacological applications.

The this compound framework is a versatile scaffold for generating libraries of diverse bioactive compounds. ontosight.aiontosight.ai Medicinal chemists utilize its structure to synthesize derivatives with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.aiontosight.ai By modifying the carboxylic acid group into various amides, esters, and other functionalities, researchers can systematically explore the chemical space around the isothiazole core to identify compounds with desired therapeutic effects. nih.gov The synthesis of these libraries is crucial in the early stages of drug discovery for identifying hit and lead compounds.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For isothiazole carboxylic acid derivatives, SAR studies involve synthesizing a series of related compounds by making systematic changes to the parent structure and evaluating their effects on a specific biological target. nih.gov For instance, modifying the substituents on the isothiazole ring or altering the nature of the group attached to the carboxylic acid can lead to significant changes in potency and selectivity. nih.gov These studies provide critical insights into the key structural features required for biological activity, guiding the design of more effective and targeted therapeutic agents. academie-sciences.fr

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are employed to understand how these compounds interact with the active sites of enzymes or the binding pockets of receptors. arabjchem.orgnih.gov These in silico studies help in identifying potential biological targets and elucidating the binding modes of the derivatives. arabjchem.org For example, docking studies have been used to investigate the interactions of thiazole (B1198619) derivatives with proteins like DNA gyrase, a target for antibacterial agents. researchgate.net This information is invaluable for optimizing the structure of the derivatives to enhance their binding affinity and specificity.

Once a bioactive derivative of this compound is identified, researchers investigate its mechanism of action to understand how it exerts its biological effect. This can involve a variety of experimental techniques to determine if the compound inhibits a specific enzyme, binds to a particular receptor, or disrupts a biological pathway. ontosight.ai For example, studies on thiazole derivatives have explored their potential to inhibit enzymes like cholinesterases or to interfere with microbial metabolic pathways. academie-sciences.fracademie-sciences.fr Understanding the mechanism of action is crucial for the further development of a compound as a potential drug.

Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. ontosight.aiontosight.airesearchgate.net In vitro studies are conducted to assess the ability of these compounds to inhibit the growth of various bacteria and fungi. mersin.edu.trarakmu.ac.ir The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of a compound that prevents visible growth of a microorganism. arakmu.ac.ir Research has shown that certain isothiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mersin.edu.trnih.gov

Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected Isothiazole Derivatives

| Compound Type | Target Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| Phenylthiazole Derivatives | Staphylococcus aureus | MIC = 125 µg/mL | arakmu.ac.ir |

| Phenylthiazole Derivatives | Pathogenic Fungi | MIC = 250-1000 µg/mL | arakmu.ac.ir |

| Thiazole-based Chalcones | Candida albicans | Moderate Activity | researchgate.netresearchgate.net |

| Benzimidazole-thiadiazole hybrids | Candida albicans | MIC = 3.90 μg/mL | nih.gov |

| Benzimidazole-thiadiazole hybrids | Enterococcus faecalis | MIC = 3.90 μg/mL | nih.gov |

The anticancer potential of derivatives of this compound is an active area of research. ontosight.aiontosight.airesearchgate.net In vitro studies using various cancer cell lines are performed to evaluate the cytotoxic and antiproliferative effects of these compounds. ontosight.aikau.edu.sa Researchers have synthesized and tested numerous thiazole derivatives against a panel of human cancer cell lines, with some compounds demonstrating promising activity. kau.edu.samdpi.com For example, certain thiazole-5-carboxamide (B1230067) derivatives have been evaluated for their antitumor activity in lung, liver, and intestine cancer cell lines. mdpi.com These preclinical studies are the first step in identifying potential candidates for further development as anticancer drugs. mdpi.com

Table 2: In Vitro Anticancer Activity of Selected Thiazole Derivatives

| Derivative Class | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Thiazolyl/pyrimidine-2,4-diones | Four human cancer cell lines | GI50 = 0.90 µM to 1.70 µM | researchgate.net |

| 5-Bromoindole-2-carboxylic acid hydrazone | Hep G2 hepatocellular carcinoma | IC50 = 14.3 µM | d-nb.info |

| 2,4,5-Trisubstituted Thiazoles | Various human cancer cell lines | Broad spectrum of activity | kau.edu.sa |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast Cancer) | IC50 = 2.57 ± 0.16 µM | mdpi.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | HepG2 (Liver Cancer) | IC50 = 7.26 ± 0.44 µM | mdpi.com |

Other Exploratory Biological Activity Research

The isothiazole scaffold, a core component of this compound, is a versatile building block in medicinal chemistry, leading to the exploration of its derivatives for a wide range of biological activities. medwinpublishers.com Research has extended beyond primary therapeutic areas to investigate potential applications in treating inflammatory conditions, viral diseases, and parasitic infections, as well as uses in agriculture.

Anti-inflammatory and Antiviral Activity: Derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have demonstrated noteworthy antiviral and anti-inflammatory actions. medwinpublishers.com Specifically, carboxamide derivatives of isothiazoles have been noted for their anti-inflammatory potential. mdpi.com The broader class of isothiazole compounds has been investigated for activity against a variety of viruses, including picornaviruses, measles virus, and poliovirus. nih.govnih.gov

Anti-HIV Activity: Specific carboxylic acid-substituted isothiazoles, such as 3-benzyloxyisothiazole-4/5-carboxylic acids, have shown activity against the Human Immunodeficiency Virus (HIV). mdpi.comresearchgate.net Further studies on 3,4,5-trisubstituted isothiazoles identified compounds like 3-mercapto-5-phenyl-4-isothiazolecarbonitrile and its derivatives as effective inhibitors of both HIV-1 and HIV-2 replication in cell cultures. nih.gov Benzo[d]isothiazole hydrazones have also been identified as a promising class of compounds with significant anti-HIV activity. researchgate.net

Acaricidal and Insecticidal Activity: The isothiazole nucleus is a component of compounds studied for their effectiveness against mites (acaricidal) and insects (insecticidal). mdpi.comresearchgate.net For instance, certain isoxazole (B147169) and pyrazole (B372694) derivatives have shown pronounced acaricidal activity against pests like Tetranychus cinnabarinus and Panonychus citri. researchgate.net Additionally, novel N-pyridylpyrazole derivatives that incorporate a thiazole moiety have been developed as potent insecticide leads against Lepidoptera pests. mdpi.com

Plant Growth Regulators: Some isothiazole derivatives have been identified as effective plant growth regulators. thieme-connect.com While direct studies on this compound are limited in this area, related thiazole compounds have been shown to influence plant development. For example, the synthetic elicitor 2-(5-bromo-2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid (BHTC) not only induces disease resistance but also affects root growth in Arabidopsis, demonstrating a dose-dependent regulatory effect. nih.gov

Table 1: Summary of Exploratory Biological Activities of Isothiazole Derivatives

| Biological Activity | Derivative Class / Compound Example | Target / Application | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | Isothiazole carboxamides | General Inflammation | mdpi.com |

| Antiviral | 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives | Various Viruses (e.g., Picornavirus, Measles) | medwinpublishers.comnih.gov |

| Anti-HIV | 3-benzyloxyisothiazole-4/5-carboxylic acids | HIV-1, HIV-2 | mdpi.comresearchgate.net |

| Anti-HIV | 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB), HIV-2 (ROD) | nih.gov |

| Acaricidal | Isoxazole and pyrazole derivatives | Tetranychus cinnabarinus, Panonychus citri | researchgate.net |

| Insecticidal | N-pyridylpyrazole thiazole derivatives | Lepidoptera pests (P. xylostella, S. exigua) | mdpi.com |

| Plant Growth Regulator | 2-(5-bromo-2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid | Arabidopsis root growth, defense induction | nih.gov |

Bioisosteric Transformations and Strategies in Medicinal Chemistry

The carboxylic acid group is a critical functional group in many pharmacologically active molecules, as it can form strong electrostatic and hydrogen bond interactions with biological targets. researchgate.net However, its presence can also lead to significant drawbacks, such as poor metabolic stability, potential toxicity, and limited ability to passively diffuse across biological membranes, which can result in low oral bioavailability. researchgate.netnih.gov

Common bioisosteres for carboxylic acids include:

1H-Tetrazole: This is one of the most widely used non-classical bioisosteres. drughunter.com Tetrazoles have a pKa (~4.5–4.9) very similar to that of carboxylic acids (~4.2–4.5), allowing them to be ionized at physiological pH. drughunter.com This substitution can sometimes lead to a tenfold increase in potency and better bioavailability, as seen in the development of the antihypertensive drug losartan. drughunter.com

Hydroxamic Acid Esters: These have been identified as excellent bioisosteric replacements, potentially being more resistant to metabolic processes like hydrolysis and O-glucuronidation. cambridgemedchemconsulting.com

Oxadiazolinones: This group serves as another effective bioisostere, as exemplified by the drug azilsartan. cambridgemedchemconsulting.com

N-acylsulfonamides and Isoxazolols: These are other examples of ionizable groups used to replace carboxylic acids. hyphadiscovery.com

Neutral Bioisosteres: In some cases, neutral groups can replace the acidic moiety, relying on other interactions like hydrogen bonding or cation-π interactions to maintain binding affinity. hyphadiscovery.com This can be particularly useful for improving distribution to the central nervous system. hyphadiscovery.com

The goal of these transformations is to retain or enhance the desired biological activity while mitigating the liabilities associated with the carboxylic acid group, such as the formation of reactive acyl glucuronide metabolites. cambridgemedchemconsulting.comhyphadiscovery.com

Table 2: Physicochemical Comparison of Carboxylic Acid and Common Bioisosteres

| Functional Group | Typical pKa Range | Key Features | Reference(s) |

|---|---|---|---|

| Carboxylic Acid | 4.2 - 4.5 | Forms strong H-bonds; can have poor membrane permeability and metabolic instability. | drughunter.com |

| 1H-Tetrazole | 4.5 - 4.9 | Similar acidity to carboxylic acid; can improve potency and bioavailability. | drughunter.comcambridgemedchemconsulting.com |

| Oxadiazolinone | ~6.1 | Bioisostere used in the drug azilsartan. | cambridgemedchemconsulting.com |

| 1-Hydroxypyrazole | Higher than tetrazole | Higher pKa may lead to more efficient tissue permeation. | cambridgemedchemconsulting.com |

Contributions to Agrochemical Research

Development of Novel Fungicides and Pesticides

The isothiazole ring is a key structural motif in the development of modern agrochemicals, valued for its broad spectrum of biological activity. mdpi.comnih.gov Derivatives of isothiazole are prominent in the research and development of new fungicides and pesticides due to their potent activity against a range of plant pathogens and pests. researchgate.netnih.gov

Isothiazole-based compounds have demonstrated significant fungicidal properties. mdpi.com For example, the commercial fungicide Isotianil (B1240973), which is effective against rice blast, features an isothiazole carboxamide structure. mdpi.com Research has focused on creating hybrid molecules that combine the isothiazole scaffold with other active substructures to enhance efficacy and induce systemic acquired resistance (SAR) in plants, which boosts the plant's own defense mechanisms. nih.govrsc.org

One study detailed the synthesis of 21 novel isothiazole-thiazole derivatives designed to have both direct fungicidal action and the ability to induce SAR. nih.govresearchgate.net Several of these compounds showed excellent in-vivo activity against oomycete pathogens like Pseudoperonospora cubensis (downy mildew) and Phytophthora infestans (late blight). nih.govresearchgate.net Similarly, combining a 3,4-dichloroisothiazole substructure with cinnamamide (B152044) morpholine (B109124) resulted in compounds with 100% inhibition of P. cubensis at a concentration of 100 µg/mL. researchgate.net This approach of creating hybrid molecules has been shown to be a valuable strategy for developing new pesticides for comprehensive plant protection. mdpi.com

Table 3: Fungicidal Activity of Selected Isothiazole-Thiazole Derivatives

| Compound | Target Pathogen | Activity (EC₅₀ in mg/L) | Reference(s) |

|---|---|---|---|

| 6u | Pseudoperonospora cubensis | 0.046 | nih.govresearchgate.net |

| 6u | Phytophthora infestans | 0.20 | nih.govresearchgate.net |

| Isotianil | Pseudoperonospora cubensis | 7.67 | researchgate.net |

| 5a | Pseudoperonospora cubensis | 100% inhibition at 100 µg/mL | researchgate.net |

Plant Growth Regulation Studies

Beyond their role in pest and disease control, isothiazole and related thiazole derivatives have been investigated for their ability to regulate plant growth. thieme-connect.com The application of such compounds can influence plant development, sometimes in a dose-dependent manner known as hormesis, where low doses stimulate growth and high doses are inhibitory. nih.gov

A notable example is the synthetic elicitor 2-(5-bromo-2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid (BHTC), which demonstrates this dual effect. While high concentrations of BHTC induce plant defense responses, lower concentrations were found to enhance root growth in Arabidopsis. nih.gov This suggests that compounds derived from this structural class can interact with endogenous plant hormonal pathways, such as auxin signaling. nih.gov

Furthermore, the strategy of combining active fragments has been explored in this area. Combining parts of the plant resistance inducer isotianil with derivatives of sinnamic acid has been proposed as a method to develop compounds that offer complex plant protection. mdpi.com While the carboxylic acid and phenolic hydroxyl groups in some complex organic molecules are known to play a role in plant biostimulant activity, the specific contribution of the isothiazole-carboxylic acid structure to direct growth promotion requires further targeted research. frontiersin.org

Potential in Materials Science and Engineering

Polymer and Coating Development

The isothiazole heterocyclic system is recognized as an important building block for new materials that may possess unique electronic, mechanical, or biological properties. medwinpublishers.com While specific applications of this compound in polymers are not widely documented, related thiazole and thienothiazole structures have been successfully incorporated into advanced materials, particularly for electronics.

Researchers have designed and synthesized novel polymers incorporating thienothiazole (TTz) moieties for use in organic solar cells. acs.org The inclusion of the nitrogen atom from the thiazole ring directly into the polymer backbone allows for fine-tuning of the material's highest occupied molecular orbital (HOMO) level, a critical factor for photovoltaic performance. acs.org One such polymer, PBnDT-TTz, demonstrated promising efficiency in organic solar cells, highlighting the potential of thiazole-containing structures in the design of new polymers for organic photovoltaics. acs.org

Additionally, the thiazolo[5,4-d]thiazole (B1587360) scaffold has been used to create both small molecules and polymers for organic field-effect transistors and solar cells. researchgate.net These materials exhibit crystalline morphologies and have been used to fabricate devices with significant charge transport capabilities. researchgate.net Although the direct use of this compound as a monomer or additive in polymers and coatings is an area that remains largely exploratory, the demonstrated success of related heterocyclic structures suggests a potential avenue for future research in materials science.

Fluorescent Dye Research

While direct application of this compound as a fluorescent dye is not extensively documented, its structural components are analogous to those found in known fluorophores. The isothiazole ring is a heterocyclic scaffold that can be chemically modified to create larger, conjugated systems capable of fluorescence. Thiazole and benzothiazole (B30560) derivatives, for instance, are core components of various fluorescent probes used for detecting biomolecules and ions. researchgate.netresearchgate.netnih.gov Theoretical studies and the synthesis of related thiazole-based compounds suggest that the isothiazole ring can be incorporated into molecules designed to exhibit specific photophysical properties like a large Stokes shift, which is advantageous in fluorescence-based imaging and detection. nih.gov

The functional groups of this compound—the bromo group and the carboxylic acid—serve as reactive handles for elaboration into more complex, fluorescent molecules. The carboxylic acid can be converted into esters or amides, while the bromo group can be substituted through various cross-coupling reactions to extend the π-conjugated system, a common strategy in the development of novel dyes. nih.gov This positions the compound as a valuable building block for creating custom fluorescent probes for specific research applications.

Table 1: Potential Modifications of this compound for Fluorescent Dye Synthesis

| Functional Group | Reaction Type | Potential Outcome |

| Carboxylic Acid | Amidation / Esterification | Linkage to other fluorophores or biomolecules |

| Bromo Group | Suzuki or Stille Coupling | Extension of the π-conjugated system with aryl groups |

| Bromo Group | Sonogashira Coupling | Introduction of alkynyl groups to modify electronic properties |

Specialty Chemical Production

This compound is a key intermediate in the synthesis of specialty chemicals, particularly those with biological activity. The isothiazole nucleus is a recognized pharmacophore found in various antibacterial and antifungal agents. mdpi.com The presence of both a reactive bromine atom and a carboxylic acid group on the isothiazole ring allows for sequential and regioselective modifications, making it a versatile building block.

Researchers can leverage these functional groups to synthesize a diverse library of isothiazole derivatives. For example, the carboxylic acid can be converted to amides, which is a common feature in many biologically active molecules. medwinpublishers.com The bromine atom can be replaced through nucleophilic substitution or used in metal-catalyzed cross-coupling reactions to introduce different substituents, thereby fine-tuning the chemical and physical properties of the final product for applications in agrochemicals or materials science. mdpi.comresearchgate.net The synthesis of various substituted isothiazoles from bromo-isothiazole precursors highlights its importance as a foundational molecule in creating novel chemical entities. researchgate.net

Role in Catalysis and Coordination Chemistry

Ligand Synthesis for Metal Complexes

The isothiazole ring contains both nitrogen and sulfur atoms, which are effective coordination sites for metal ions. This allows this compound and its derivatives to function as ligands in coordination chemistry. researchgate.net The nitrogen atom of the isothiazole ring and the oxygen atoms of the deprotonated carboxylate group can act as a bidentate chelating ligand, forming stable five-membered rings with transition metal ions. nih.govresearchgate.net

The synthesis of metal complexes using thiazole- and isothiazole-based ligands has been widely explored. researchgate.netroyalsocietypublishing.org These complexes have potential applications in various fields, including catalysis and materials science. The specific coordination geometry and electronic properties of the resulting metal complex are influenced by the nature of the metal ion and the substituents on the isothiazole ring. The bromo-substituent on the 5-position of the ring can influence the electronic properties of the ligand, which in turn affects the stability and reactivity of the metal complex.

Table 2: Coordination Properties of this compound

| Coordinating Atoms | Potential Binding Mode | Metal Ion Examples |

| Isothiazole Nitrogen, Carboxylate Oxygen | Bidentate | Co(II), Ni(II), Cu(II), Zn(II) |

| Isothiazole Nitrogen | Monodentate | Various transition metals |

| Carboxylate Oxygen | Monodentate / Bridging | Various transition metals |

Application in Metal-Catalyzed Organic Reactions (e.g., cross-coupling reactions)

The bromine atom at the 5-position makes this compound a valuable substrate for metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings are commonly employed to functionalize bromo-heterocycles. researchgate.netnih.govnih.gov

In these reactions, the C-Br bond undergoes oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that results in the substitution of the bromine atom with a new functional group (e.g., an aryl, vinyl, or alkynyl group). wikipedia.org This allows for the straightforward synthesis of a wide array of 5-substituted-isothiazole-3-carboxylic acid derivatives, which would be difficult to prepare by other means. These products can then be used as advanced intermediates in the production of specialty chemicals or in the development of novel materials.

Table 3: Examples of Metal-Catalyzed Reactions

| Reaction Name | Catalyst | Coupling Partner | Product Type |

| Suzuki Coupling | Palladium(0) | Arylboronic acid | 5-Aryl-isothiazole-3-carboxylic acid |

| Stille Coupling | Palladium(0) | Organostannane | 5-Alkyl/Aryl-isothiazole-3-carboxylic acid |

| Sonogashira Coupling | Palladium(0) / Copper(I) | Terminal alkyne | 5-Alkynyl-isothiazole-3-carboxylic acid |

Analytical Chemistry Standards and Method Development

In analytical chemistry, the availability of pure, well-characterized reference standards is crucial for the development, validation, and quality control of analytical methods. This compound serves as such a standard for the detection and quantification of isothiazole-containing compounds. sigmaaldrich.com Its stable, solid form and distinct chemical structure make it suitable for use in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

For example, it can be used to create calibration curves to determine the concentration of related isothiazole derivatives in environmental or industrial samples. It may also be used as a starting material to synthesize potential impurities or degradation products of more complex isothiazole-based molecules, such as pesticides or pharmaceuticals. These synthesized standards are then used to validate analytical methods designed to monitor the purity and stability of the final product.

Future Research Directions and Challenges

Advancements in Sustainable Synthesis Methodologies

The future synthesis of 5-Bromo-isothiazole-3-carboxylic acid and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact. nih.gov Conventional synthesis routes often rely on hazardous reagents and generate significant chemical waste. researchgate.net Future research is expected to focus on developing methodologies that are not only efficient but also environmentally benign.

Key areas for advancement include:

Use of Green Solvents and Catalysts: Research will likely move towards replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or recyclable solvents such as polyethylene (B3416737) glycol (PEG). researchgate.net The development and application of reusable, non-toxic catalysts, such as magnetic nanoparticles, could also offer high efficiency and easy separation, reducing waste. acs.org

Energy-Efficient Techniques: Innovative energy sources like microwave irradiation and ultrasound are expected to be employed more frequently. nih.govresearchgate.net These techniques can significantly shorten reaction times, reduce energy consumption, and often lead to higher yields and purities compared to conventional heating methods.

Atom Economy: Future synthetic strategies will aim for higher atom economy by designing reactions, such as one-pot multicomponent reactions, where the majority of atoms from the reactants are incorporated into the final product, thus minimizing byproduct formation. acs.org

These sustainable approaches will not only make the production of isothiazole (B42339) derivatives more environmentally friendly but also more cost-effective and scalable. nih.gov

Exploration of Novel Derivatization Pathways

This compound possesses three key reactive sites: the isothiazole ring, the bromine atom at the C5 position, and the carboxylic acid group at the C3 position. This trifecta of functionality provides a rich platform for creating a diverse library of new chemical entities.

Future derivatization pathways are expected to explore:

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety is a prime target for modification. It can be readily converted into a wide range of functional groups, including esters, amides, and acyl hydrazides, by reacting with various alcohols, amines, or hydrazines. thermofisher.com This pathway is crucial for developing compounds with tailored solubility, stability, and biological activity.

Cross-Coupling Reactions at the Bromo Position: The bromine atom serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). sci-hub.se This allows for the attachment of various aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the resulting molecules.

Modification of the Isothiazole Ring: While the isothiazole ring is relatively stable, future research may investigate reactions that modify the ring itself, such as C-H activation at the C4 position, to introduce further substituents and fine-tune the electronic and steric properties of the molecule. sci-hub.sescilit.com

The systematic exploration of these derivatization pathways will be essential for building structure-activity relationships (SAR) and optimizing compounds for specific applications.

Integrated Computational and Experimental Approaches

The integration of computational chemistry with experimental synthesis and testing is becoming a cornerstone of modern chemical research. rsc.org For this compound and its derivatives, this synergistic approach will be vital for accelerating the discovery and optimization process.

Future research will likely involve:

Density Functional Theory (DFT) Calculations: DFT studies can predict a molecule's geometric and electronic properties, such as charge distribution, HOMO-LUMO energy gaps, and reactivity. mdpi.com This information can help chemists understand the molecule's stability and predict its behavior in different chemical reactions, guiding the design of more efficient synthetic routes. mdpi.com

Molecular Docking Simulations: In the context of drug discovery, molecular docking is a powerful tool for predicting how a molecule will bind to a biological target, such as an enzyme or receptor. nih.govbiointerfaceresearch.com By simulating the interaction between potential isothiazole derivatives and a target protein, researchers can prioritize which compounds to synthesize and test, saving time and resources. nih.gov Docking studies can reveal key binding interactions and inform the design of more potent and selective inhibitors. nih.govresearchgate.net

Pharmacokinetic (ADMET) Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. biointerfaceresearch.com This in silico screening helps identify candidates with drug-like properties early in the discovery process, reducing the likelihood of late-stage failures.

By combining computational predictions with empirical laboratory results, researchers can adopt a more rational and efficient approach to designing novel isothiazole-based molecules.

Emerging Applications in Interdisciplinary Fields

The isothiazole scaffold is present in a wide range of biologically active compounds, suggesting that this compound and its derivatives hold significant potential for various applications, particularly in medicinal chemistry and agrochemicals. rsc.orgthieme-connect.com

Potential future applications to be explored include:

Anticancer Agents: Numerous thiazole (B1198619) and isothiazole derivatives have shown promise as anticancer agents by inhibiting key biological targets like protein kinases or tubulin polymerization. nih.govrsc.org Future work could involve designing derivatives of this compound that selectively target pathways involved in cancer cell proliferation and survival. rsc.org

Antimicrobial Agents: The isothiazole core is a feature of some antimicrobial compounds. mdpi.com There is an ongoing need for new antibiotics and antifungals to combat rising drug resistance. Research into new derivatives could lead to the discovery of novel agents effective against pathogenic bacteria and fungi. nih.gov

Agrochemicals: Isothiazoles are used as fungicides and plant growth regulators. thieme-connect.com New derivatives could be developed as next-generation pesticides or herbicides with improved efficacy and better environmental profiles.

Materials Science: Certain heterocyclic compounds, including isothiazoles, have applications in materials science, for example, as components of organic solar cells. rsc.org The specific electronic properties of this compound derivatives could be explored for their potential use in novel electronic materials.

The versatility of the isothiazole ring suggests that its derivatives could find applications in a continually expanding range of interdisciplinary fields. medwinpublishers.com

Addressing Selectivity and Efficacy in Research Applications

A primary challenge in the development of new functional molecules, especially in medicine, is achieving high efficacy against the intended target while maintaining high selectivity to avoid off-target effects. rsc.org For derivatives of this compound, future research must systematically address this challenge.

Key strategies will include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of related compounds through various derivatization pathways and testing their activity, researchers can build detailed SAR models. rsc.org These models help identify which parts of the molecule are essential for activity and which can be modified to enhance selectivity.

Target-Oriented Design: Guided by computational docking and an understanding of the target's three-dimensional structure, molecules can be rationally designed to maximize interactions with the desired biological target and minimize binding to others. This is particularly crucial in designing enzyme inhibitors, where selectivity against closely related enzymes is paramount.

Bioisosteric Replacement: This strategy involves replacing certain functional groups on the molecule with other groups that have similar physical or chemical properties but may lead to improved selectivity or pharmacokinetic properties. For instance, the carboxylic acid could be replaced with a tetrazole ring to modulate acidity and binding interactions.

Overcoming the challenges of selectivity and efficacy will require a multidisciplinary approach that combines synthetic chemistry, computational modeling, and rigorous biological or materials testing to unlock the full potential of this compound as a scaffold for new technologies.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-isothiazole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of isothiazole-3-carboxylic acid derivatives. Key steps include:

- Electrophilic substitution : Bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) under controlled temperatures (0–25°C) to avoid over-bromination .

- Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product, with yields ranging from 50–75% depending on stoichiometric ratios and catalyst use (e.g., Lewis acids like FeCl₃) .

- Critical factors : Excess brominating agents may lead to di-brominated byproducts; inert atmospheres (N₂/Ar) prevent oxidative degradation of intermediates .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

Q. How can researchers optimize purification protocols to achieve >95% purity for this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) at 60°C, followed by slow cooling to 4°C. Purity >97% is achievable with iterative cycles .

- HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase (gradient elution) to separate brominated impurities .

- TLC monitoring : Silica gel plates with UV visualization (Rf ≈ 0.3 in ethyl acetate/hexane 1:1) to track reaction progress .

Advanced Research Questions

Q. How can contradictory reactivity data in bromination reactions be resolved?

Methodological Answer:

- Controlled variable testing : Systematically vary reaction parameters (solvent polarity, temperature, bromine source) to identify outliers. For example, DMF may stabilize intermediates better than DCM, reducing side reactions .

- Isolation of intermediates : Use in-situ FTIR or quenching experiments to detect transient species (e.g., bromo-oxazolium ions) that may explain divergent pathways .

- Computational modeling : DFT calculations (e.g., Gaussian) to compare activation energies of competing bromination pathways, guiding experimental prioritization .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

Methodological Answer:

- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophilic attacks to the 5-position .

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific sites, enabling selective cross-coupling (e.g., Suzuki-Miyaura) .

- Catalytic control : Palladium catalysts with bulky ligands (e.g., SPhos) to sterically hinder undesired substitution .

Q. How do stability studies inform storage conditions for this compound?

Methodological Answer:

- Accelerated degradation tests : Expose the compound to heat (40–60°C), light, and humidity, monitoring via HPLC for decomposition products (e.g., debromination or oxidation) .

- Optimal storage : Argon-sealed vials at -20°C in amber glass to prevent photolytic C-Br bond cleavage. Lyophilization increases shelf life >12 months .

- Compatibility testing : Assess stability in common solvents (e.g., DMSO decomposes the compound within 48 hours, while anhydrous THF is stable for weeks) .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Retrosynthesis software : AI-driven platforms (e.g., ASKCOS or Synthia) propose feasible routes by mining Reaxys and SciFinder databases for analogous brominated heterocycles .

- Molecular dynamics simulations : GROMACS or AMBER to model solvation effects and transition states in nucleophilic substitution reactions .

- Docking studies : AutoDock Vina to predict binding affinities for pharmacological applications, leveraging the carboxylic acid moiety as a hydrogen-bonding anchor .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Meta-analysis : Pool data from PubChem and ChEMBL to identify outliers, adjusting for variables like assay type (e.g., cell-free vs. cellular IC₅₀) .

- Dose-response validation : Re-test the compound in standardized assays (e.g., kinase inhibition with ATP concentrations fixed at 1 mM) .

- Metabolite screening : LC-MS/MS to detect in situ degradation products that may confound activity readings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.